6-chloro-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide
Overview
Description
6-chloro-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide, also known as CTFC, is a compound with potential applications in scientific research.
Mechanism of Action
6-chloro-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide works by binding to the pore-forming subunit of certain types of calcium channels, preventing calcium ions from passing through the channel. This inhibition of calcium influx can have a variety of downstream effects on cellular function, depending on the specific type of calcium channel being targeted.
Biochemical and Physiological Effects:
6-chloro-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide has been shown to have a variety of effects on cellular function, including inhibition of neurotransmitter release, modulation of gene expression, and regulation of muscle contraction. These effects are likely due to the inhibition of calcium influx through specific types of calcium channels.
Advantages and Limitations for Lab Experiments
One advantage of using 6-chloro-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide in lab experiments is its selectivity for certain types of calcium channels, allowing researchers to study their specific functions. However, 6-chloro-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide may not be suitable for all types of experiments, as its effects on cellular function may be complex and difficult to interpret.
Future Directions
There are several possible future directions for research on 6-chloro-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide. One area of interest is the development of more selective inhibitors of specific calcium channels, which could be used to study their functions in greater detail. Additionally, 6-chloro-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide could be used as a tool for studying the role of calcium channels in disease states, such as neurological disorders or muscle diseases. Finally, 6-chloro-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide could be used as a starting point for the development of new drugs with potential therapeutic applications.
Scientific Research Applications
6-chloro-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide has shown potential as a tool for studying the role of calcium channels in cellular processes. Calcium channels are important for a variety of physiological functions, including muscle contraction, neurotransmitter release, and gene expression. 6-chloro-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide has been shown to selectively inhibit certain types of calcium channels, making it a valuable tool for studying their function.
properties
IUPAC Name |
6-chloro-2-oxo-N-(2,3,4-trifluorophenyl)chromene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7ClF3NO3/c17-8-1-4-12-7(5-8)6-9(16(23)24-12)15(22)21-11-3-2-10(18)13(19)14(11)20/h1-6H,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKMLTVQDHHXDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C(=O)NC3=C(C(=C(C=C3)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7ClF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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